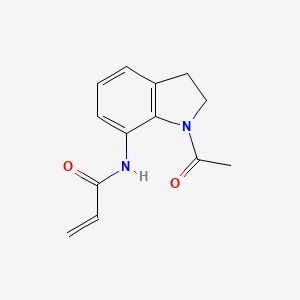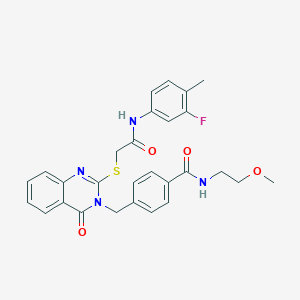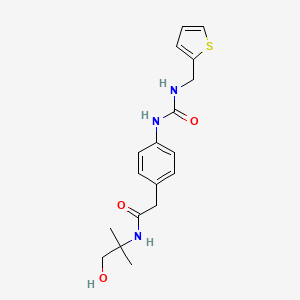![molecular formula C13H17NO6S B2555185 (2E)-3-{3-[(2-ヒドロキシエチル)(メチル)スルファモイル]-4-メトキシフェニル}プロプ-2-エン酸 CAS No. 327094-28-0](/img/structure/B2555185.png)
(2E)-3-{3-[(2-ヒドロキシエチル)(メチル)スルファモイル]-4-メトキシフェニル}プロプ-2-エン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a sulfamoyl group, a methoxy group, and a hydroxyethyl group attached to a phenyl ring, along with a prop-2-enoic acid moiety.
科学的研究の応用
(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Group:
Methoxylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Hydroxyethylation: The hydroxyethyl group is added through an alkylation reaction using ethylene oxide.
Formation of the Prop-2-enoic Acid Moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The prop-2-enoic acid moiety can be reduced to a propanoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a propanoic acid derivative.
Substitution: Formation of various substituted phenyl derivatives.
作用機序
The mechanism of action of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and hydroxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Cetylpyridinium chloride and domiphen bromide: Compounds with similar functional groups used as antimicrobial agents.
Uniqueness
(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(E)-3-[3-[2-hydroxyethyl(methyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-14(7-8-15)21(18,19)12-9-10(4-6-13(16)17)3-5-11(12)20-2/h3-6,9,15H,7-8H2,1-2H3,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYAHTIJXTWLML-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2555104.png)
![4-(1-methyl-1H-pyrazol-4-yl)-2-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2555105.png)
![5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2555108.png)
![2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2555109.png)

![4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2555111.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2555115.png)
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline](/img/structure/B2555116.png)



![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2555122.png)
![[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2555125.png)
